

Technical Profile: 5-Chloropyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

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Executive Summary

5-Chloropyrimidine-4-carbonitrile (CAS: 114969-65-2) is a critical electrophilic scaffold used primarily in the development of kinase inhibitors (e.g., JAK, EGFR) and adenosine receptor antagonists. Its structural value lies in the orthogonal reactivity of its substituents: the C-4 nitrile serves as a precursor for amides, amidines, or heterocycles (via Pinner or cycloaddition reactions), while the C-5 chloride provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or remains as a metabolic blocker.

This guide provides a definitive breakdown of its molecular weight parameters for mass spectrometry (MS) validation, a self-validating synthesis protocol, and handling standards.

Physicochemical Characterization

Accurate molecular weight determination is essential for quality control, particularly when resolving the isotopic signature of the chlorine atom in High-Resolution Mass Spectrometry (HRMS).

Molecular Weight & Formula

Parameter	Value	Notes
IUPAC Name	5-Chloropyrimidine-4-carbonitrile	Synonym: 5-Chloro-4-cyanopyrimidine
Molecular Formula	C ₅ H ₂ ClN ₃	
Average Molecular Weight	139.54 g/mol	Used for stoichiometry calculations.
Monoisotopic Mass	138.9937 Da	Based on ¹² C, ¹ H, ³⁵ Cl, ¹⁴ N.
Exact Mass (M+2)	140.9908 Da	Based on ³⁷ Cl isotope.
CAS Number	114969-65-2	
Physical State	White to pale yellow solid	
Solubility	DMSO, MeOH, DCM	Sparsely soluble in water.

Mass Spectrometry Identification (Isotopic Pattern)

In LC-MS analysis, the presence of a single chlorine atom dictates a specific isotopic abundance pattern that serves as a confirmation of identity.

- M+ Peak (¹²C/³⁵Cl): 100% Relative Intensity
- M+2 Peak (¹²C/³⁷Cl): ~32% Relative Intensity
- Observation: A "3:1" peak split separated by 2.0 Da is the diagnostic fingerprint for this molecule.

Synthetic Methodology

The synthesis of **5-Chloropyrimidine-4-carbonitrile** typically proceeds via nucleophilic aromatic substitution (S_NAr) on 4,5-dichloropyrimidine. This route is preferred over the dehydration of amides due to higher atom economy and fewer steps.

Reaction Logic (Causality)

- Starting Material: 4,5-Dichloropyrimidine. The C-4 position is significantly more electrophilic than C-5 due to the para-positioning relative to N-1 and ortho-positioning to N-3.
- Reagent: Zinc Cyanide ($\text{Zn}(\text{CN})_2$) with Pd(0) catalyst is preferred over NaCN/DMSO to prevent polymerization and ensure regioselectivity.
- Regioselectivity: The nucleophilic cyanide attacks C-4 exclusively, displacing the chloride. The C-5 chloride remains intact due to steric shielding and lower electrophilicity.

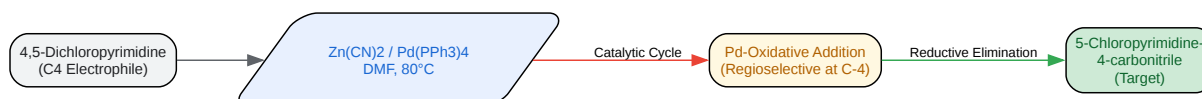
Protocol: Pd-Catalyzed Cyanation

Scale: 10 mmol | Yield: ~75-85%

- Preparation: In a dry Schlenk flask, charge 4,5-dichloropyrimidine (1.49 g, 10 mmol), $\text{Zn}(\text{CN})_2$ (0.70 g, 6.0 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (580 mg, 5 mol%).
- Solvation: Add anhydrous DMF (20 mL) under Argon atmosphere.
- Activation: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting material ($R_f \sim 0.16$) should disappear, forming a new polar spot ($R_f \sim 0.4$).
- Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH_4OH (to sequester Zinc salts) followed by brine.
- Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective cyanation pathway.



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Figure 1: Regioselective Palladium-catalyzed cyanation of 4,5-dichloropyrimidine.

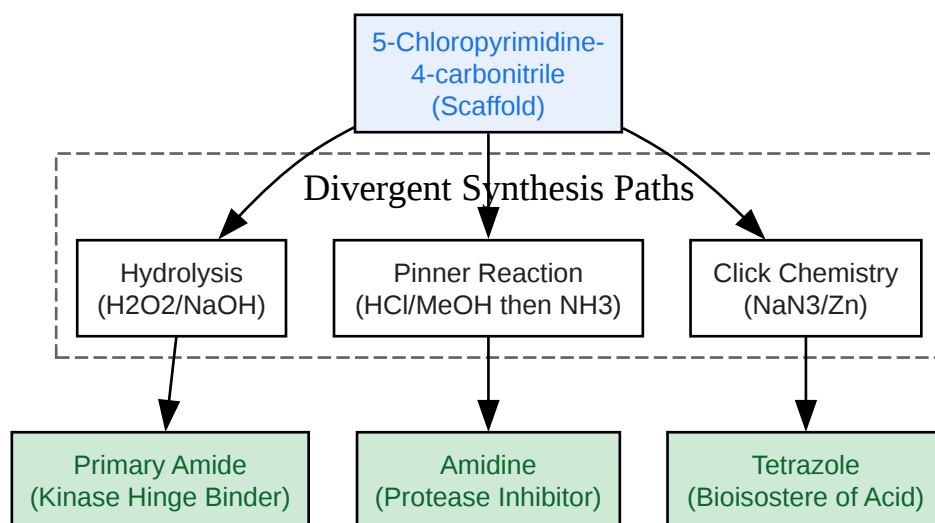
Application in Drug Discovery

5-Chloropyrimidine-4-carbonitrile acts as a "linchpin" scaffold. The nitrile group is often converted into primary amides (via hydrolysis) to form hydrogen-bond donor/acceptor motifs crucial for binding to the hinge region of kinase enzymes.

Mechanistic Workflow: Pinner Synthesis to Amidines

A common downstream application is the conversion of the nitrile to an amidine, a potent pharmacophore in serine protease inhibitors.

- Acid Activation: The nitrile is treated with dry HCl in methanol to form the imidate ester intermediate.
- Ammonolysis: Treatment with alcoholic ammonia converts the imidate to the amidine.
- Self-Validation: The disappearance of the nitrile stretch ($\sim 2230\text{ cm}^{-1}$) in IR spectroscopy confirms the transformation.



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Figure 2: Divergent synthetic utility of the nitrile handle in medicinal chemistry.

Safety & Handling Standards

- Hazards: As a nitrile, this compound can release cyanide ions under strong acidic or metabolic conditions. It is also a skin and eye irritant.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).
- Disposal: All aqueous waste from the cyanation reaction must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

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